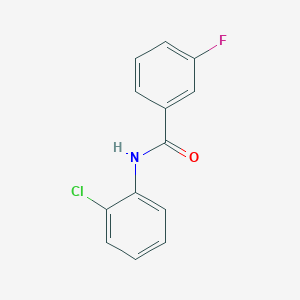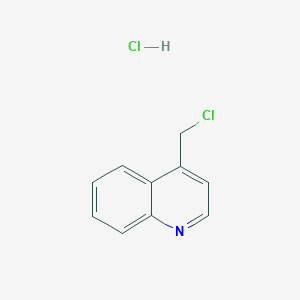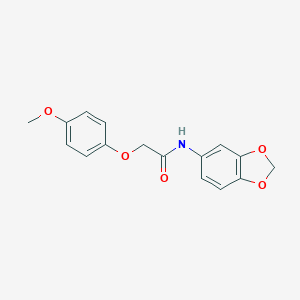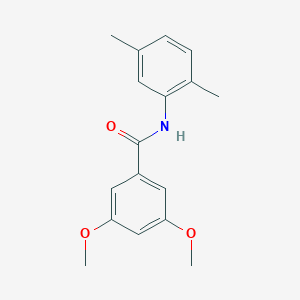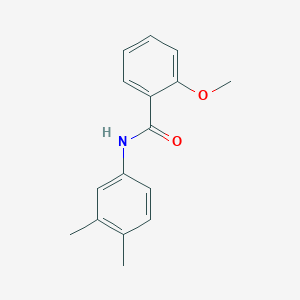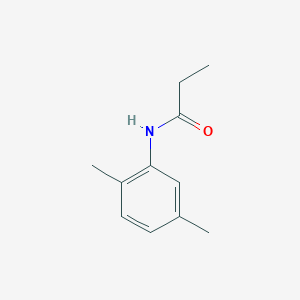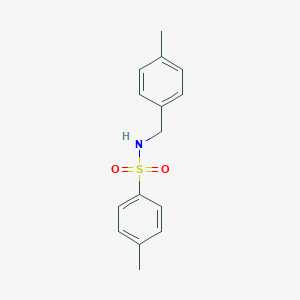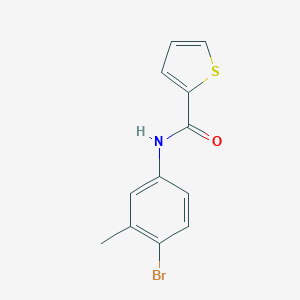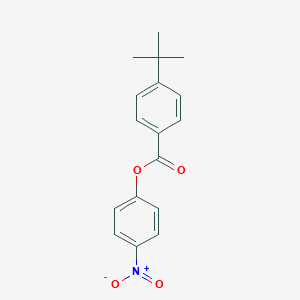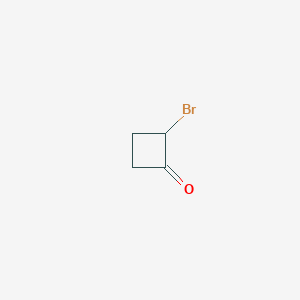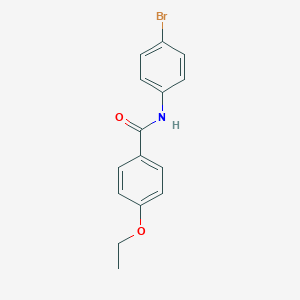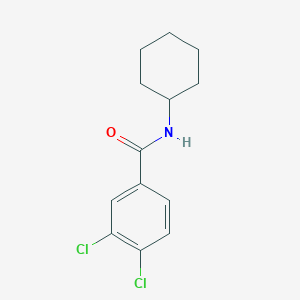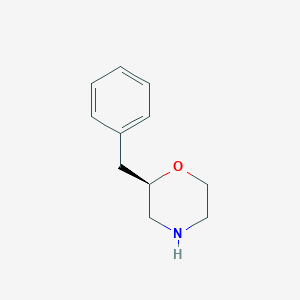![molecular formula C7H8N4O2 B185268 [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- CAS No. 63870-38-2](/img/structure/B185268.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-
Description
“[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-” is a compound with the molecular formula C5H4N4 . It is a type of [1,2,4]Triazolo[1,5-a]pyrimidine . This compound is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine-cored push-pull compounds, bearing ethynyl moieties, was effectively prepared using a transition-metal-free strategy involving the direct C−H functionalization of [1,2,4]triazolo[1,5-a]pyrimidine scaffold with the Grignard-Iocich reagents (ethynylmagnesium bromides) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray crystallography . The angular structure of norbornene based [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-ones was confirmed by single crystal X-ray crystallography .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, thermal retro Diels–Alder (RDA) reaction of 7a–h and 11a,c–e resulted in the target compounds 4a–h as single products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 120.11 g/mol, XLogP3-AA of 0.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 120.043596145 g/mol, Monoisotopic Mass of 120.043596145 g/mol, and Topological Polar Surface Area of 43.1 Ų .Scientific Research Applications
Antibacterial Activity
Triazole-containing hybrids, such as [1,2,4]Triazolo[1,5-a]pyrimidines, have demonstrated promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds act as potent inhibitors of critical bacterial enzymes like DNA gyrase and topoisomerase IV, and have been found to exert multiple mechanisms of action, making them potential candidates for developing new antibacterial agents (Li & Zhang, 2021).
Anticancer Properties
Derivatives of triazole and pyrimidine scaffolds, such as [1,2,4]Triazolo[1,5-a]pyrimidines, are being explored for their anticancer properties. These compounds are part of a broader class of heterocyclic compounds that have shown significant activity against various cancer cell lines. The structural flexibility of these scaffolds allows for the synthesis of derivatives with enhanced biological activity and reduced toxicity, making them attractive candidates for anticancer drug development (Cherukupalli et al., 2017).
Central Nervous System (CNS) Applications
Compounds bearing the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential CNS activities, including anticonvulsant, anxiolytic, and antidepressant effects. The structural similarity of [1,2,4]Triazolo[1,5-a]pyrimidines to these compounds suggests potential applications in CNS disorder treatment, highlighting the importance of further research in this area to explore their therapeutic benefits (Saganuwan, 2017).
Antiviral and Antimalarial Activities
The triazole and pyrimidine cores are known for their antiviral and antimalarial activities. Compounds containing these heterocyclic moieties have been explored for their efficacy against various viral infections and Plasmodium species, the causative agents of malaria. Given the structural relevance, [1,2,4]Triazolo[1,5-a]pyrimidines could serve as a basis for synthesizing new antiviral and antimalarial agents, addressing the urgent need for novel treatments due to the emergence of drug-resistant strains (Phillips & Rathod, 2010).
properties
IUPAC Name |
2-(hydroxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-4-2-6(13)11-7(8-4)9-5(3-12)10-11/h2,12H,3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWVHRXHNMBIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070021 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
CAS RN |
63870-38-2 | |
| Record name | 2-(Hydroxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63870-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



